![molecular formula C11H14 B1595554 2,2-Dimethylindene, 2,3-dihydro- CAS No. 20836-11-7](/img/structure/B1595554.png)
2,2-Dimethylindene, 2,3-dihydro-
Overview
Description
2,2-Dimethylindene, 2,3-dihydro- is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 2,2-dimethyl-1,3-dihydroindene, 2,2-dimethyl-2,3-dihydro-1H-indene, and 2,2-dimethylindan .
Molecular Structure Analysis
The molecular weight of 2,2-Dimethylindene, 2,3-dihydro- is 146.23 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1,3-dihydroindene . The InChI representation of the molecule isInChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3
. Physical And Chemical Properties Analysis
The compound 2,2-Dimethylindene, 2,3-dihydro- has a molecular weight of 146.23 g/mol . It has a computed XLogP3-AA value of 3.4 . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 146.109550447 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
Synthesis of Neuroprotective Compounds
This compound can be used in the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties. This is significant for research into treatments for neurodegenerative diseases .
Antioxidant and Antimicrobial Evaluation
Derivatives of this compound have been evaluated for their antioxidant activity on DPPH free radical and antimicrobial activity on a wide range of Gram-negative, Gram-positive bacterial, and fungal species .
properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMWEVQXIHGFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174953 | |
Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20836-11-7 | |
Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylindene, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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